(3-Bromopropyl)benzene
Overview
Description
(3-Bromopropyl)benzene, also known as 1-Bromo-3-phenylpropane, is an organic compound with the molecular formula C9H11Br. It consists of a benzene ring attached to a three-carbon chain, which is further bonded to a bromine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction involves the addition of hydrogen bromide (HBr) to 3-phenylpropene, yielding this compound as the primary product . The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 3-phenylpropene using bromine or hydrogen bromide as the brominating agents. The reaction is conducted in the presence of a catalyst, such as iron(III) bromide (FeBr3), to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: (3-Bromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of this compound can yield the corresponding alkane, 3-phenylpropane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives, such as 3-hydroxypropylbenzene or 3-aminopropylbenzene.
Oxidation Reactions: Carboxylic acids or aldehydes, such as 3-phenylpropanoic acid or 3-phenylpropanal.
Reduction Reactions: 3-phenylpropane.
Scientific Research Applications
(3-Bromopropyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Bromopropyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted benzene derivatives, which can interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
(2-Bromoethyl)benzene: Similar structure but with a two-carbon chain instead of three.
(4-Bromobutyl)benzene: Similar structure but with a four-carbon chain instead of three.
(3-Chloropropyl)benzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness of (3-Bromopropyl)benzene: this compound is unique due to its specific three-carbon chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Biological Activity
(3-Bromopropyl)benzene, also known as 1-Bromo-3-phenylpropane, is an organic compound with the molecular formula C9H11Br. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula: C9H11Br
- Molecular Weight: 199.09 g/mol
- CAS Number: 637-59-2
- Boiling Point: Approximately 129 °C
- Density: 1.32 g/cm³ at 20 °C
The structure of this compound consists of a benzene ring attached to a three-carbon propyl chain, with a bromine atom substituting one hydrogen atom on the propyl chain. This configuration allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the bromine atom.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a good leaving group, facilitating the formation of various substituted benzene derivatives. These derivatives can interact with biological molecules, potentially influencing biochemical pathways.
Key Reactions:
- Substitution Reactions: The bromine can be replaced by nucleophiles such as hydroxide ions or amines.
- Oxidation Reactions: Under specific conditions, this compound can be oxidized to form carboxylic acids or aldehydes.
- Reduction Reactions: It can be reduced to yield 3-phenylpropane.
Antimicrobial Activity
Research has indicated that this compound and its derivatives may possess antimicrobial properties. A study highlighted its potential as a precursor in synthesizing antibacterial agents. The compound's ability to modify biological pathways through substitution reactions makes it a candidate for developing new antimicrobial therapies.
Inhibition of Protein Tyrosine Phosphatases
One significant area of research involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling, and their dysregulation is associated with various diseases, including cancer and diabetes. Studies have explored this compound derivatives as selective inhibitors for specific PTPs, showing promise in modulating these pathways for therapeutic purposes .
Case Study: Photoredox Catalysis
Recent investigations have demonstrated that this compound can participate in photoredox catalysis, particularly in sp³-C–H alkylation/arylation reactions. This method allows for the formation of new carbon-carbon bonds under mild conditions, which is advantageous for late-stage functionalization in complex organic molecules .
Reaction Type | Conditions | Outcome |
---|---|---|
Photoredox sp³-C–H alkylation | Mild conditions with nickel catalyst | Formation of new C-C bonds |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to evaluate the efficacy of various this compound derivatives against specific biological targets. These studies aim to optimize the compound's structure to enhance potency and selectivity while minimizing potential side effects .
Properties
IUPAC Name |
3-bromopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQWZJMTBCUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060924 | |
Record name | (3-Bromopropyl)benzene | |
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Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromo-3-phenylpropane | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 1-Bromo-3-phenylpropane | |
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CAS No. |
637-59-2 | |
Record name | 1-Bromo-3-phenylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-59-2 | |
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Record name | (3-Bromopropyl)benzene | |
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Record name | (3-Bromopropyl)benzene | |
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Record name | Benzene, (3-bromopropyl)- | |
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Record name | (3-Bromopropyl)benzene | |
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Record name | (3-bromopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (3-BROMOPROPYL)BENZENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VX623QN9V | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (3-Bromopropyl)benzene a valuable reagent in photoredox catalysis, as demonstrated in the research?
A1: [] The research highlights the effectiveness of this compound in participating in a novel photoredox sp3-C-H alkylation/arylation reaction when combined with various ethers, a nickel catalyst, and benzaldehyde as a photocatalyst. This methodology allows for the formation of new C-C bonds under mild conditions, expanding the possibilities for late-stage functionalization of complex molecules.
Q2: Besides its use in photoredox reactions, what other applications have been explored for this compound in chemical synthesis?
A2: [] this compound has been successfully utilized in the synthesis of non-symmetrically functionalized polyisobutylenes (PIBs). Its bromine atom serves as a versatile handle for introducing various functional groups via substitution reactions, contributing to the development of tailored polymeric materials with controlled properties.
Q3: What are the limitations of using this compound in the reported photoredox sp3-C-H alkylation/arylation reaction?
A3: [] The research indicates that while this compound reacts efficiently with a variety of ethers, the reaction yield can be influenced by factors like ring strain and steric hindrance in the ether coupling partner. For instance, cyclic ethers like cyclobutane and tetrahydropyran exhibited lower reactivity compared to THF. Additionally, the selectivity of the reaction with unsymmetrical ethers should be carefully considered for targeted synthesis.
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